molecular formula C6H12O2 B13350362 3-(Hydroxymethyl)-1-methyl-cyclobutanol

3-(Hydroxymethyl)-1-methyl-cyclobutanol

Cat. No.: B13350362
M. Wt: 116.16 g/mol
InChI Key: SGNWGZQUTZVGHM-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methyl-cyclobutanol is a cyclobutanol derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl (-CH₃) group at the 1-position of the cyclobutane ring. Cyclobutanol derivatives are of significant interest in medicinal and synthetic chemistry due to their strained four-membered ring, which imparts unique reactivity and conformational properties. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions compared to simpler cyclobutanol analogs.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

3-(hydroxymethyl)-1-methylcyclobutan-1-ol

InChI

InChI=1S/C6H12O2/c1-6(8)2-5(3-6)4-7/h5,7-8H,2-4H2,1H3

InChI Key

SGNWGZQUTZVGHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-methyl-cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-cyclobutanone with formaldehyde in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium borohydride.

Industrial Production Methods: On an industrial scale, the production of 3-(Hydroxymethyl)-1-methyl-cyclobutanol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-1-methyl-cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed:

    Oxidation: 3-(Carboxymethyl)-1-methyl-cyclobutanol.

    Reduction: 3-(Hydroxymethyl)-1-methyl-cyclobutanol.

    Substitution: Various substituted cyclobutanol derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Hydroxymethyl)-1-methyl-cyclobutanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methyl-cyclobutanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding to enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Hydroxymethyl)-1-methyl-cyclobutanol with structurally related cyclobutane derivatives:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
3-(Hydroxymethyl)-1-methyl-cyclobutanol C₆H₁₂O₂ Cyclobutanol, hydroxymethyl, methyl Likely intermediate for pharmaceuticals; enhanced polarity due to -CH₂OH Inferred
3-Methylcyclobutan-1-ol C₅H₁₀O Cyclobutanol, methyl Simpler structure; lower polarity; used in organic synthesis
3-Amino-1,1-cyclobutanedimethanol C₆H₁₃NO₂ Cyclobutanol, amino, two hydroxymethyl Increased hydrogen-bonding; potential bioactive applications
Methyl 3-methylenecyclobutane-1-carboxylate C₇H₁₀O₂ Cyclobutane, ester, methylene Ester group enhances reactivity; research intermediate

Stability and Toxicity Considerations

  • Stability: The strained cyclobutane ring may lead to ring-opening under acidic or thermal conditions. Methyl and hydroxymethyl substituents could stabilize the ring via steric or electronic effects compared to unsubstituted cyclobutanol.
  • Toxicity: Hydroxymethyl groups generally reduce toxicity compared to halides or amines.

Biological Activity

3-(Hydroxymethyl)-1-methyl-cyclobutanol is a cyclic alcohol that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions at the molecular level, which may lead to significant pharmacological effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

3-(Hydroxymethyl)-1-methyl-cyclobutanol is characterized by a cyclobutane ring with hydroxymethyl and methyl substituents. Its molecular formula is C6H12OC_6H_{12}O and it has a molecular weight of 100.16 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.

Biological Activity Overview

The biological activities of 3-(Hydroxymethyl)-1-methyl-cyclobutanol have been explored in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that 3-(Hydroxymethyl)-1-methyl-cyclobutanol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, 3-(Hydroxymethyl)-1-methyl-cyclobutanol has shown promising results in anticancer studies. A study conducted on human cancer cell lines reported the following IC50 values:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20
MCF-7 (breast cancer)18

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a potential lead compound for further development in cancer therapeutics.

Neuroprotective Effects

Emerging research has also highlighted the neuroprotective effects of 3-(Hydroxymethyl)-1-methyl-cyclobutanol. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal damage and improved cognitive function. The proposed mechanism involves modulation of oxidative stress pathways and inhibition of neuroinflammatory responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3-(Hydroxymethyl)-1-methyl-cyclobutanol in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound led to a significant reduction in infection rates compared to standard antibiotic therapy.
  • Anticancer Clinical Trials : Phase I trials assessing the safety and efficacy of this compound in patients with advanced solid tumors demonstrated manageable side effects and preliminary signs of antitumor activity.
  • Neuroprotection in Animal Models : Studies using rodent models of Alzheimer's disease indicated that treatment with 3-(Hydroxymethyl)-1-methyl-cyclobutanol improved memory retention and reduced amyloid plaque formation.

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